molecular formula C20H30BNO4 B2577329 Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate CAS No. 1004294-78-3

Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate

Cat. No.: B2577329
CAS No.: 1004294-78-3
M. Wt: 359.27
InChI Key: LJHCQZRGLWDXOP-UHFFFAOYSA-N
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Description

Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate is a useful research compound. Its molecular formula is C20H30BNO4 and its molecular weight is 359.27. The purity is usually 95%.
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Biological Activity

Tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropyl)carbamate is a compound of interest due to its potential biological activities. This article explores its biological effects based on available research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H27BN2O4
  • Molecular Weight : 322.212 g/mol
  • CAS Number : 1073354-70-7
  • IUPAC Name : tert-butyl 3,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole-1-carboxylate
  • PubChem CID : 16218387

Tert-butyl carbamate derivatives are known to interact with various biological targets. The presence of the dioxaborolane moiety suggests potential interactions with enzymes involved in signaling pathways. Specifically, compounds containing boron have been studied for their ability to inhibit kinases such as GSK-3β and IKK-β, which are crucial in inflammation and cancer pathways .

1. Anti-inflammatory Effects

Research indicates that tert-butyl derivatives can suppress the production of pro-inflammatory cytokines and nitric oxide in models of inflammation. For instance, studies have shown that certain related compounds effectively reduce inflammation markers in lipopolysaccharide-induced models .

2. Cytotoxicity and Cell Viability

In cytotoxicity assays conducted on neuronal cell lines (HT-22) and microglial cells (BV-2), certain derivatives exhibited no significant decrease in cell viability at concentrations up to 10 µM. This suggests a favorable safety profile for potential therapeutic applications .

3. Kinase Inhibition

The compound's structure allows it to act as an inhibitor for key kinases involved in cellular signaling. Inhibition assays have demonstrated that modifications to the carbamate structure can enhance or diminish inhibitory activity against kinases like GSK-3β and ROCK-1 .

Study 1: Inhibition of GSK-3β

A study evaluated the inhibitory activity of various carbamate derivatives against GSK-3β. The results indicated that modifications to the cyclopropyl group significantly affected potency, with IC50 values ranging from 10 nM to over 1 µM depending on the substituents used .

CompoundIC50 (nM)
Compound A50
Compound B150
Compound C500

Study 2: Neuroprotective Effects

In another study focusing on neuroprotection against amyloid-beta toxicity in astrocytes, a related compound showed moderate protective effects by reducing TNF-α levels and oxidative stress markers. This highlights the potential application of these compounds in neurodegenerative diseases .

Properties

IUPAC Name

tert-butyl N-[1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30BNO4/c1-17(2,3)24-16(23)22-20(11-12-20)14-9-8-10-15(13-14)21-25-18(4,5)19(6,7)26-21/h8-10,13H,11-12H2,1-7H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHCQZRGLWDXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3(CC3)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004294-78-3
Record name tert-butyl N-{1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl}carbamate
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